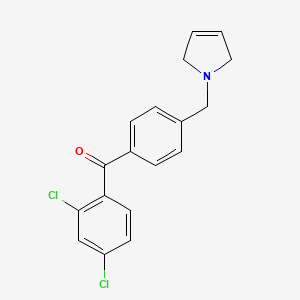

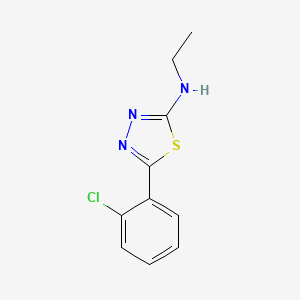

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzophenone derivatives can involve photochemical reactions, as indicated in the first paper, where benzophenone is used as a photosensitizer for the synthesis of dimethyl cubane-1,4-dicarboxylate . The reaction proceeds via a Dexter energy transfer process, which is a non-radiative transfer of energy from the triplet excited state of benzophenone to a diene precursor .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, as seen in the third paper, where the crystal structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, is described . The structure is stabilized by weak hydrogen bonds and π-π interactions, which are common stabilizing factors in benzophenone derivatives .

Chemical Reactions Analysis

Benzophenone derivatives undergo various photoinduced reactions. For instance, the second paper discusses the photolysis of 3-(hydroxymethyl)benzophenone, leading to the formation of different reactive intermediates, including triplet states and ketyl radicals . These intermediates can further react to form various products depending on the solvent and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be studied using spectroscopic methods, as shown in the fourth paper, where the conformational stability and vibrational spectra (FT-IR and Raman) of 4-hydroxy-2,5-dimethylphenyl-benzophenone are analyzed . The study provides insights into the rotational barriers of the molecule and the influence of the hydroxyl group on the molecule's stability .

Applications De Recherche Scientifique

Environmental Presence and Ecotoxicology

Benzophenone derivatives, including compounds structurally related to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, are extensively studied for their environmental presence, persistence, and potential ecotoxicological effects. Benzophenones are commonly used in various consumer products, leading to their widespread environmental dissemination. Notably, benzophenone-3 (BP-3), a compound with a structural motif similar to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, has been identified in water bodies, raising concerns about its impact on aquatic ecosystems. BP-3 is recognized for its endocrine-disrupting capabilities, evidenced by altered reproductive outcomes in both human and wildlife studies (Ghazipura et al., 2017). Furthermore, the detection of BP-3 in various environmental matrices underscores the urgency for continued research on the ecological risks posed by benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (Kim & Choi, 2014).

Toxicological Assessment

The toxicological profile of benzophenone compounds, akin to 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is a subject of significant scientific inquiry. Research has delved into the endocrine-disrupting properties of these compounds, highlighting their potential to interfere with hormonal balance and induce reproductive toxicity. Studies on BP-3, for instance, suggest a link between exposure and adverse developmental and reproductive effects, indicating the necessity for a comprehensive toxicological evaluation of benzophenone derivatives to safeguard public health (Wnuk et al., 2021).

Pharmacokinetic and Pharmacodynamic Insights

Understanding the pharmacokinetics and pharmacodynamics of benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, is critical for assessing their biological impact. The metabolic pathways, bioaccumulation potential, and interaction with biological receptors of these compounds are areas of active research. This knowledge is pivotal for predicting the physiological and toxicological effects of benzophenone derivatives, thereby informing risk assessments and regulatory decisions (Nugteren-van Lonkhuyzen et al., 2015).

Neurotoxicological Considerations

Recent investigations have also focused on the neurotoxic potential of benzophenone derivatives. The impact of these compounds on neurological health is becoming increasingly recognized, necessitating further research to elucidate their mechanisms of action and potential risks to the nervous system. Such studies are instrumental in comprehensively understanding the safety profile of benzophenone derivatives, including 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, especially in the context of widespread human exposure (Ruszkiewicz et al., 2017).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNSSOWXSVZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643428 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-72-2 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)